- Macrocycles containing a 1,3,4-oxadiazole ring for use as modulators of cystic fibrosis transmembrane conductance regulator and their preparation, World Intellectual Property Organization, , ,
Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)
959741-32-3 structure
Product Name:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
CAS 번호:959741-32-3
MF:C7H6BrNO3
메가와트:232.0314412117
MDL:MFCD28962490
CID:4769970
PubChem ID:68458381
Update Time:2026-02-26
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 화학적 및 물리적 성질
이름 및 식별자
-
- 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide
- 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide
- AK00779456
- methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate
- 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester
- C77316
- 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
- BS-17996
- DB-196363
- 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide
- 959741-32-3
- 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate
- MFCD28962490
- AKOS037649313
- MCYWPISPRQLCFC-UHFFFAOYSA-N
- SCHEMBL2961818
- 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
-
- MDL: MFCD28962490
- 인치: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3
- InChIKey: MCYWPISPRQLCFC-UHFFFAOYSA-N
- 미소: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]
계산된 속성
- 정밀분자량: 230.95311g/mol
- 동위원소 질량: 230.95311g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 2
- 복잡도: 176
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.7
- 토폴로지 분자 극성 표면적: 51.8
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-50mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 50mg |
87.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-200mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 200mg |
243.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-100mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 100mg |
139CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-5g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 5g |
3240.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-1g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 1g |
972.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-250mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 250mg |
306CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1211804-10g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 95% | 10g |
$800 | 2024-07-23 | |
| Chemenu | CM531073-1g |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 1g |
$99 | 2022-03-01 | |
| Chemenu | CM531073-5g |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 5g |
$356 | 2022-03-01 | |
| abcr | AB527767-250 mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |
959741-32-3 | 250MG |
€114.70 | 2023-04-17 |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 0 °C; < 10 °C; 10 °C → rt; overnight, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
참조
- Benzimidazolone-based cinnamamide derivative as TRPV1 antagonist and pharmaceutical composition for treatment or prevention of pain, Korea, , ,
합성 방법 3
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 12 h, 45 °C
1.2 Reagents: Sodium sulfite ; 0 °C
1.2 Reagents: Sodium sulfite ; 0 °C
참조
- Fused 1,2,3,4-tetrahydropyridine-2,4-dione multicyclic compounds as PARP1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux
참조
- Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux
참조
- Preparation of aromatic ring compounds as GPR40 agonists, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
참조
- Preparation of pyridin-2-amides useful as CB2 agonists, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
참조
- Heterocyclic compounds for use in the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
참조
- Novel tricyclic 3,4-dihydro-2h-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators, United States, , ,
합성 방법 9
반응 조건
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 10 °C → rt; 2 d, rt
참조
- Novel tricyclic 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators and their preparation, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of substituted pyridyl amide compounds as modulators of the histamine H3 receptor, United States, , ,
합성 방법 11
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8
참조
- Pesticidal and parasiticidal vinyl isoxazoline compounds, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux
참조
- Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor, Journal of Medicinal Chemistry, 2015, 58(10), 4266-4277
합성 방법 13
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
참조
- Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Dichloromethane ; 0 °C; 0 °C → 25 °C; 4 h, 25 °C
참조
- Dihydropyrazine and pyrazine macrocyclic compound, World Intellectual Property Organization, , ,
합성 방법 15
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
참조
- Preparation of the lysophosphatidic acid receptor antagonists and their medical applications, World Intellectual Property Organization, , ,
합성 방법 16
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
참조
- Preparation of novel pyridine derivatives as cannabinoid receptor 2 agonists, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
참조
- Preparation of pyridine-2-carboxamides useful as CB2 agonists, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt
참조
- Design, synthesis, and biological evaluation of 8-biarylquinolines: A novel class of PDE4 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1407-1412
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials
- Methyl 5-bromopyridine-2-carboxylate
- 2-Pyridinecarboxylic acid, 5-bromo-, 1-oxide
- 5-bromopyridine-2-carboxylic acid
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 관련 문헌
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide) 관련 제품
- 29682-15-3(Methyl 5-bromopyridine-2-carboxylate)
- 638219-87-1(Pyridine, 5-bromo-2-(methoxymethyl)-, 1-oxide)
- 77199-09-8(Ethyl 5-bromopicolinate)
- 53636-73-0(2-Pyridinecarboxylic acid, 3-bromo-, methyl ester, 1-oxide)
- 38195-81-2(2-Pyridinecarboxylicacid, methyl ester, 1-oxide)
- 30062-31-8(2-Pyridinecarboxylic acid, ethyl ester, 1-oxide)
- 1215860-20-0(methyl 5-bromo-6-methylpyridine-2-carboxylate)
- 61830-08-8(2-Pyridinecarboxylic acid, 3,5-dibromo-, methyl ester, 1-oxide)
- 401792-77-6(5-Methyl-1-oxy-pyridine-2-carboxylic acid methyl ester)
- 1128-18-3(2-Pyridinecarboxylic acid, 4-bromo-6-methyl-, 1-oxide)
추천 공급업체
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